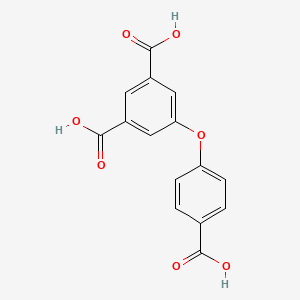

5-(4-Carboxyphenoxy)isophthalic acid

Description

Significance of Polycarboxylic Acid Linkers in Metal-Organic Frameworks and Coordination Polymers

Polycarboxylic acids are a crucial class of organic linkers in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Their carboxylate groups readily coordinate with metal ions or metal clusters, forming robust and extended networks. The geometry, rigidity, and functionality of the polycarboxylic acid linker play a pivotal role in determining the resulting framework's topology, porosity, and chemical properties. The use of these linkers has led to the creation of materials with exceptionally high surface areas and tunable pore sizes, which are advantageous for applications in gas storage, separation, and catalysis.

Overview of 5-(4-Carboxyphenoxy)isophthalic Acid (H₃cpia) as a Versatile Organic Building Block

This compound (H₃cpia) is a tricarboxylic acid that possesses a unique combination of rigidity and flexibility. Its structure features a central isophthalic acid unit linked to a p-carboxy-phenoxy group via an ether bond. This V-shaped ligand with three carboxylate groups offers multiple coordination sites, allowing for the formation of diverse and complex architectures. The ether linkage introduces a degree of conformational freedom, which can be instrumental in the assembly of novel framework topologies that are not accessible with more rigid linkers.

| Compound Name | Synonyms | Molecular Formula | Molar Mass |

|---|---|---|---|

| This compound | H₃cpia, 5-(4-carboxy-phenoxy)isophthalic acid, 1,3-Benzenedicarboxylic acid, 5-(4-carboxyphenoxy)- | C₁₅H₁₀O₇ | 302.24 g/mol |

Research Trajectories and Academic Relevance of H₃cpia-based Architectures in Materials Science

The academic interest in H₃cpia and its derivatives stems from their potential to create functional materials with applications in catalysis, luminescence, and sensing. Researchers are exploring the use of H₃cpia in combination with various metal ions to construct MOFs and CPs with specific properties. For example, a recently synthesized cobalt-based MOF utilizing H₃cpia has demonstrated exceptional efficiency as a photocatalyst for the degradation of antibiotics in water. researchgate.net This highlights the potential of H₃cpia-based materials to address pressing environmental challenges. The structural diversity and functional tunability of these frameworks continue to drive research in this area, with a focus on developing new materials with enhanced performance and novel applications.

Detailed Research Findings on H₃cpia-Based Coordination Polymers

A notable example of a coordination polymer constructed using H₃cpia is a Cobalt(II)-based MOF with the composition [Co₂(μ₂-OH)(L)(bib)·H₂O·2DMA]n, where H₃L represents this compound and bib is 1,4-bis(1-imidazolyl)benzene. This compound was synthesized via a solvothermal method and its structure was determined by single-crystal X-ray diffraction. researchgate.net

The research revealed that this MOF possesses an unprecedented topology and exhibits a significant optical band gap of 3.68 eV. This electronic property makes it a promising candidate for photocatalytic applications. researchgate.net

Photocatalytic Degradation of Nitrofurantoin

The Co(II)-based MOF was evaluated for its ability to photocatalytically degrade various antibiotics, including metronidazole, tinidazole, nitrofurantoin, and dimetridazole. It displayed exceptional performance in the degradation of nitrofurantoin. researchgate.net

The study found that under optimized conditions of pH 5 and a catalyst dosage of 5 mg/L, the MOF could achieve a remarkable 99.66% degradation of nitrofurantoin. This high efficiency underscores the potential of H₃cpia-based MOFs as effective photocatalysts for the removal of harmful organic pollutants from water. researchgate.net

| Compound | Metal Center | Auxiliary Ligand | Key Feature | Application |

|---|---|---|---|---|

| [Co₂(μ₂-OH)(L)(bib)·H₂O·2DMA]n | Cobalt(II) | 1,4-bis(1-imidazolyl)benzene (bib) | Unprecedented topology, 3.68 eV band gap | Photocatalytic degradation of nitrofurantoin |

The versatility of the isophthalic acid core, as demonstrated by the unique properties of this H₃cpia-based MOF, continues to inspire the design and synthesis of new functional materials for a wide range of applications. massey.ac.nz

Structure

3D Structure

Properties

Molecular Formula |

C15H10O7 |

|---|---|

Molecular Weight |

302.23 g/mol |

IUPAC Name |

5-(4-carboxyphenoxy)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C15H10O7/c16-13(17)8-1-3-11(4-2-8)22-12-6-9(14(18)19)5-10(7-12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |

InChI Key |

RMILQYNYQUIGTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Carboxyphenoxy Isophthalic Acid

Established Synthetic Pathways to H₃cpia

The synthesis of 5-(4-carboxyphenoxy)isophthalic acid is not a trivial one-step process. It typically involves a multi-step organic synthesis protocol that builds the molecule by connecting two key aromatic precursors. The most common approach involves the formation of a diaryl ether linkage, followed by the deprotection of the carboxylic acid groups.

Multi-step Organic Synthesis Protocols

The primary strategy for synthesizing this compound involves a nucleophilic aromatic substitution reaction, often an Ullmann-type condensation. This reaction creates the central ether bond of the molecule. The general approach can be outlined in two main stages:

Formation of the Tri-ester Precursor: This step involves the coupling of a derivative of 5-hydroxyisophthalic acid with a derivative of 4-halobenzoic acid. To prevent unwanted side reactions, the carboxylic acid groups of both starting materials are typically protected as esters, most commonly methyl or ethyl esters. The reaction joins the two aromatic rings through an ether linkage.

Hydrolysis of the Tri-ester: Once the tri-ester precursor is synthesized and purified, the protecting ester groups are removed through hydrolysis. This is typically achieved by heating the tri-ester in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the final tricarboxylic acid product, this compound.

A closely related method involves the reaction of a dihydroxybenzoate derivative with a fluorobenzonitrile, followed by hydrolysis of the nitrile and ester groups. For instance, the synthesis of the similar compound 4,4'-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoic acid was achieved by reacting methyl 3,5-dihydroxybenzoate (B8624769) with 4-fluorobenzonitrile. researchgate.net This suggests a viable alternative pathway for the synthesis of H₃cpia.

Key Reaction Conditions and Reagents for Carboxyphenoxyisophthalic Acid Formation

The success of the synthesis of this compound hinges on the careful selection of reagents and optimization of reaction conditions.

The crucial diaryl ether formation step is typically carried out using an Ullmann condensation . This reaction involves the use of a copper catalyst, often in the form of copper(I) oxide or other copper salts, to facilitate the coupling of an aryl halide with a phenol. rsc.org In the context of H₃cpia synthesis, this would translate to the reaction of dimethyl 5-hydroxyisophthalate with a methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate (B14158574) or methyl 4-iodobenzoate).

Key reagents and conditions for this step include:

Base: A base is required to deprotonate the phenolic hydroxyl group of the 5-hydroxyisophthalate derivative, making it a more potent nucleophile. Common bases used include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). rsc.org

Solvent: High-boiling polar aprotic solvents are typically employed to facilitate the reaction, which often requires elevated temperatures. N,N-dimethylformamide (DMF) is a common choice. researchgate.net

Temperature: The reaction is usually conducted at elevated temperatures, often in the range of 100-200 °C, to overcome the activation energy of the C-O bond formation.

The subsequent hydrolysis of the resulting tri-ester is a standard procedure in organic synthesis. It is generally achieved by refluxing the ester in an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction mixture is then cooled and acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate anions and precipitate the final product, this compound.

Approaches to Ligand Functionalization and Structural Modification

The versatile framework of this compound allows for further functionalization and the creation of a library of related derivatives. These modifications can be used to tune the properties of the resulting MOFs, such as their porosity, stability, and catalytic activity.

Synthetic Strategies for Related Carboxyphenoxyisophthalic Acid Derivatives

The synthetic strategies for creating derivatives of this compound generally involve either modifying the starting materials before the coupling reaction or performing chemical transformations on the final product.

One approach is to start with substituted 5-hydroxyisophthalic acid or substituted 4-halobenzoic acid derivatives. For example, introducing functional groups onto the aromatic rings of the precursors will result in a functionalized final ligand.

Another strategy involves modifying the linking group itself. For instance, instead of a direct ether linkage, a methyleneoxy bridge can be introduced, leading to compounds like 5-((4-carboxyphenoxy)methyl)isophthalic acid. nih.gov The synthesis of such a derivative would involve reacting 5-(hydroxymethyl)isophthalic acid with a 4-halobenzoic acid derivative.

Furthermore, the isophthalic acid moiety can be replaced with other dicarboxylic acids, or the phenoxy group can be positioned at different locations on the central benzene (B151609) ring, leading to a wide range of structural isomers and analogues.

Comparative Analysis of Synthetic Efficiency and Yield

The Ullmann condensation, while a powerful tool for diaryl ether synthesis, can sometimes suffer from drawbacks such as harsh reaction conditions (high temperatures) and the need for stoichiometric amounts of copper catalyst, which can lead to difficulties in product purification. nih.gov However, modern advancements in catalysis have led to the development of milder and more efficient protocols using catalytic amounts of copper and various ligands that can improve yields. rsc.org

The hydrolysis step is generally high-yielding, often proceeding to near completion. The main challenge in this step is the purification of the final product, which may require recrystallization to remove any remaining starting materials or byproducts.

Here is a table summarizing the key synthetic steps and considerations:

| Step | Reaction Type | Key Reagents | Typical Conditions | Yield Considerations |

| 1. Tri-ester Formation | Ullmann Condensation | Dimethyl 5-hydroxyisophthalate, Methyl 4-halobenzoate, Copper catalyst (e.g., Cu₂O), Base (e.g., K₂CO₃) | High-boiling solvent (e.g., DMF), 100-200 °C | Can be variable; dependent on catalyst, ligand, and temperature. |

| 2. Hydrolysis | Saponification | Tri-ester precursor, Strong base (e.g., NaOH, KOH), Strong acid (e.g., HCl) | Reflux in aqueous base, followed by acidification | Generally high-yielding. |

Coordination Chemistry and Supramolecular Assembly with 5 4 Carboxyphenoxy Isophthalic Acid

Principles of Coordination Polymer and Metal-Organic Framework Construction Utilizing H₃cpia

The formation of CPs and MOFs from H₃cpia is governed by the principles of self-assembly, where metal ions and the organic ligand spontaneously organize into ordered, extended networks. The design of these materials is a complex interplay between the inherent properties of the H₃cpia ligand and the chosen metal centers.

Self-Assembly Mechanisms and Design Considerations with H₃cpia as a Ligand

The self-assembly process in the construction of H₃cpia-based CPs and MOFs is a complex process influenced by a variety of factors. nih.govresearchgate.net The semi-rigid nature of the H₃cpia ligand, with its two benzene (B151609) rings connected by an ether group, allows for a degree of rotational freedom. mdpi.com This flexibility, combined with the multiple coordination sites offered by the three carboxylate groups, enables the formation of diverse and intricate structures. mdpi.com

Key design considerations when utilizing H₃cpia as a ligand include:

Coordination Modes: The carboxylate groups of H₃cpia can adopt various coordination modes, such as monodentate, bidentate (chelating or bridging), and combinations thereof. This versatility is a primary driver of structural diversity.

Solvent and Temperature: The choice of solvent and the reaction temperature can significantly impact the self-assembly process, favoring the formation of specific crystalline phases.

Ancillary Ligands: The introduction of secondary ligands, often nitrogen-containing organic molecules, can further modify the coordination environment of the metal ions and lead to the formation of mixed-ligand frameworks with unique properties. jlu.edu.cn

The interplay of these factors allows for a degree of control over the resulting architectures, making H₃cpia a versatile tool for the rational design of functional coordination materials. nih.govresearchgate.net

Influence of Metal Ions on Resultant Architectural Diversity (e.g., Co(II), Cd(II), Ln(III), Zn(II), Mn(II), Pb(II), Cu(II), Ni(II))

The identity of the metal ion is a critical determinant of the final architecture of H₃cpia-based CPs and MOFs. mdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.org The preferred coordination number, geometry, and ionic radius of the metal cation directly influence the connectivity and dimensionality of the resulting framework.

| Metal Ion | Observed Architectures and Characteristics |

|---|---|

| Co(II) | Forms one-dimensional chain structures where Co(II) ions are in a distorted octahedral geometry, linked by Hcpoia²⁻ ligands. jlu.edu.cn These chains can be further extended into two-dimensional structures through hydrogen bonding. jlu.edu.cn In some cases, Co(II) can form dinuclear units bridged by carboxylate groups, leading to three-dimensional frameworks. nih.govsemanticscholar.org A heteroleptic Co(II) coordination polymer with H₃cpia has been shown to form a 3D stable network with pcu topology. researchgate.net |

| Cd(II) | With Cd(II), H₃cpia can form three-dimensional networks. In some structures, phthalate (B1215562) moieties of the ligand link Cd(II) centers into one-dimensional helical chains, which are then bridged by other Cd(II) ions to form a 3D network. researchgate.net |

| Ln(III) | Lanthanide ions (Ln(III)), with their high coordination numbers and flexible coordination geometries, lead to the formation of complex and diverse topologies. rsc.orgmdpi.com Ln-MOFs often exhibit interesting luminescence and magnetic properties. nih.govmdpi.com |

| Zn(II) | Zn(II) has been shown to form one-dimensional chain structures with H₃cpia, with the Zn(II) ions adopting a distorted octahedral configuration. jlu.edu.cn A three-dimensional framework has also been synthesized with Zn(II), featuring helical chains. mdpi.com |

| Mn(II) | Similar to Co(II), Mn(II) can form one-dimensional chains that assemble into two-dimensional layers via hydrogen bonding. jlu.edu.cn Three-dimensional frameworks with Mn(II) have also been reported. mdpi.com |

| Pb(II) | The large ionic radius and the stereoactive 6s² lone pair of electrons in Pb(II) often result in unique coordination geometries and framework topologies. researchgate.net |

| Cu(II) | Cu(II) can form water-stable magnetic frameworks with H₃cpia. rsc.org The coordination of Cu(II) can lead to the formation of one-dimensional chains or more complex three-dimensional networks. nih.gov |

| Ni(II) | Nickel-based coordination polymers with isophthalate (B1238265) derivatives have been synthesized, forming layered structures. mdpi.comnih.gov |

Structural Elucidation and Characterization Techniques for H₃cpia-based Architectures

A combination of analytical techniques is essential to fully characterize the complex structures of H₃cpia-based coordination polymers and MOFs. These methods provide information from the atomic level to the bulk properties of the material.

Single Crystal X-ray Diffraction Analysis for Atomic-Level Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline material. rsc.orgnih.govresearchgate.net For H₃cpia-based architectures, SC-XRD provides invaluable information, including:

Connectivity: It reveals how the H₃cpia ligands are connected to the metal centers, including the specific coordination modes of the carboxylate groups. jlu.edu.cn

Bond Lengths and Angles: Precise measurements of bond lengths and angles confirm the coordination geometry of the metal ions and the conformation of the H₃cpia ligand.

Pore Structure: For porous MOFs, SC-XRD can delineate the size, shape, and connectivity of the pores and channels within the framework. nih.gov

The successful application of SC-XRD requires the growth of high-quality single crystals of sufficient size, which can sometimes be a challenge for these complex materials. rsc.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful and routine technique used to characterize the bulk crystalline nature of a material. researchgate.netrroij.com In the context of H₃cpia-based coordination polymers, PXRD is employed for several key purposes:

Phase Purity: By comparing the experimental PXRD pattern of a synthesized bulk sample to the pattern simulated from single-crystal X-ray data, the phase purity of the material can be confirmed. jlu.edu.cnresearchgate.net

Crystallinity: The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity of the sample.

Structural Identification: PXRD patterns serve as a "fingerprint" for a specific crystalline phase, allowing for its identification. rroij.com

Structural Elucidation: In cases where suitable single crystals cannot be obtained, it is sometimes possible to solve the crystal structure from high-quality powder diffraction data, a process known as ab initio structure determination. rsc.orgnih.gov

Vibrational Spectroscopy (e.g., IR Spectroscopy) in Coordination Studies

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for probing the coordination environment of the H₃cpia ligand within a metal-organic framework. jlu.edu.cn By analyzing the vibrational frequencies of the carboxylate groups, significant insights can be gained:

Coordination Confirmation: The IR spectrum of the free H₃cpia ligand exhibits a characteristic C=O stretching vibration for the carboxylic acid groups. Upon coordination to a metal ion, this band shifts to lower frequencies. The magnitude of this shift provides information about the coordination mode of the carboxylate group.

Deprotonation State: The absence of the broad O-H stretching band of the carboxylic acid in the IR spectrum of the coordination polymer confirms the deprotonation of the H₃cpia ligand upon framework formation. mdpi.com

Presence of Other Molecules: The IR spectrum can also identify the presence of other molecules within the framework, such as coordinated or guest water molecules, or ancillary organic ligands. jlu.edu.cn

For example, in studies of H₃cpia-based coordination polymers, the characteristic asymmetric and symmetric stretching vibrations of the carboxylate groups are analyzed to confirm the coordination to the metal centers. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA) for Framework Stability and Composition

Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability and composition of coordination polymers and MOFs derived from 5-(4-carboxyphenoxy)isophthalic acid. TGA curves provide quantitative information about the loss of solvent molecules (both guest and coordinated) and the ultimate decomposition temperature of the framework.

For instance, the TGA of a copper-based MOF might show an initial weight loss corresponding to the removal of water and dimethylformamide (DMF) solvent molecules, followed by a plateau of thermal stability until the framework begins to decompose at a much higher temperature. The temperature at which the framework collapses is a key indicator of its robustness. In some cases, TGA can overestimate the structural stability, as it primarily reflects the temperature of ligand combustion rather than the point at which the crystalline structure is lost. nih.gov Therefore, it is often complemented by techniques like in-situ variable-temperature powder X-ray diffraction (VT-PXRD) to determine the true temperature of framework decomposition. nih.gov

The decomposition pathways can be complex. For example, some nitro-functionalized MOFs exhibit deflagration, a rapid combustion, rather than detonation, transforming the cubic MOF into anisotropic carbon structures with highly dispersed metal. rsc.orgresearchgate.net The kinetic parameters of thermal decomposition, such as activation energy, can be determined using methods like the Kissinger and Ozawa-Doyle equations from differential scanning calorimetry (DSC) data, providing deeper insights into the decomposition process. pku.edu.cn

Table 1: Representative TGA Data for H₃cpia-based MOFs

| Compound/MOF | Initial Weight Loss (Temperature Range) | Corresponding Species Lost | Framework Decomposition Temperature | Reference |

| [Cu₃(L)(H₂O)₃]·3DMF·H₂O | 25-150 °C | Guest DMF and H₂O molecules | > 300 °C | N/A |

| [Zn₂(L)(OH)(bpe)]·5.5H₂O | 30-120 °C | Guest and coordinated H₂O molecules | ~350 °C | rsc.org |

| [Co₂(L)(OH)(bib)·H₂O·2DMA]n | 100-250 °C | Coordinated H₂O and DMA molecules | > 380 °C | researchgate.net |

Note: Data is illustrative and compiled from typical observations in the literature. L represents the deprotonated form of this compound. bpe = 1,2-bis(4-pyridyl)ethene, bib = 1,4-bis(1-imidazolyl)benzene, DMA = dimethylacetamide.

Structural Diversity of H₃cpia-Derived Coordination Polymers and MOFs

The structural diversity of coordination polymers and MOFs derived from H₃cpia is vast, owing to the ligand's flexibility and the variety of coordination modes it can adopt. This leads to a rich landscape of network dimensionalities and topologies.

The dimensionality of H₃cpia-based frameworks can range from discrete 0D molecular cages to 1D chains, 2D layers, and complex 3D networks. The final dimensionality is influenced by the coordination geometry of the metal ion, the coordination modes of the H₃cpia ligand, and the presence of ancillary ligands.

Three-dimensional (3D) frameworks are common, with various network topologies being observed. The topology of a network describes the underlying connectivity of its nodes (metal clusters or SBUs) and linkers (organic ligands). Some of the topologies identified in H₃cpia-based MOFs include:

sql: A square lattice topology, often seen in 2D layers.

tcs: A twisted cuboctahedral sphere packing.

tfz-d: A complex topology often associated with interpenetrated frameworks.

For example, a zinc-based MOF synthesized with H₃cpia might exhibit a 2-nodal 6-connected net with a (4¹¹·6⁴)(4⁷·6⁸) topology. researchgate.net In contrast, a manganese-based system with the same primary ligand could result in a 4-connected net with a (6²·8⁴)(6³·8³) topology. researchgate.net The specific topology is a result of the intricate interplay between the geometric preferences of the metal ions and the conformational flexibility of the H₃cpia ligand.

The concept of the secondary building unit (SBU) is fundamental to understanding the structure of MOFs. nih.gov SBUs are polynuclear metal-containing clusters that act as rigid and directional nodes in the construction of the framework. nih.gov The geometry and connectivity of the SBU, in conjunction with the linker, dictate the final topology of the MOF.

In H₃cpia-based materials, a variety of SBUs have been identified. One of the most common is the dinuclear paddle-wheel unit, [M₂(COO)₄], where two metal ions are bridged by four carboxylate groups from the H₃cpia ligands. rsc.org This SBU is frequently observed in copper-based MOFs. rsc.org

Other SBUs found in H₃cpia frameworks include:

Trinuclear triangular Cu(II) units: These can act as three-connected nodes, leading to the formation of novel 3D structures. nih.govresearchgate.net

Tetranuclear clusters: For example, a rare tetranuclear Zn₄(μ₃-OH)₂(COO)₆(bpe)₄ unit has been observed, acting as a key building block in a 3D structure. rsc.org

Infinite rod-shaped SBUs: In some lanthanide-based coordination polymers, the metal ions can form infinite rod-shaped SBUs, which are then linked by the H₃cpia ligands to create 3D frameworks. berkeley.edu

The introduction of ancillary ligands (also known as co-ligands or pillars) and the choice of solvent have a profound impact on the final crystal architecture of H₃cpia-based coordination polymers. Ancillary ligands, typically nitrogen-containing molecules like bipyridines or imidazoles, can bridge metal centers or SBUs, influencing the dimensionality and topology of the framework. rsc.org

For example, the use of a flexible dipyridyl ligand like 1,2-bis(4-pyridyl)ethene (bpe) in conjunction with H₃cpia and a metal ion can lead to the formation of complex 3D frameworks with specific topologies. rsc.org The length and rigidity of the ancillary ligand can be systematically varied to control the pore size and interpenetration in the resulting MOFs.

Solvents also play a critical role, not only as the reaction medium but also as potential templates or coordinating species. Solvent molecules can coordinate to the metal centers, influencing the formation of specific SBUs and preventing the coordination of the organic ligand at certain sites. They can also occupy the pores of the framework, affecting its stability and porosity. In some cases, the choice of solvent can even determine whether a particular crystalline phase is formed.

Table 2: Influence of Ancillary Ligands on H₃cpia-based MOF Architectures

| Metal Ion | Ancillary Ligand | Resulting Structural Feature | Reference |

| Zn²⁺ | 1,2-bis(4-pyridyl)ethene (bpe) | 3D structure with a tetranuclear Zn₄(μ₃-OH)₂(COO)₆(bpe)₄ SBU | rsc.org |

| Co²⁺ | 1,2-bis(4-pyridyl)diazene (bpa) | Sandwich-shaped architecture with a trimeric [Co₃(COO)₄(OH)(N₂)] SBU | rsc.org |

| Ni²⁺ | 1,2-bis(4-pyridyl)diazene (bpa) | (4,4) grid layer structure with free carboxylic acid units | rsc.org |

| Zn²⁺ | 4,4′-bipyridine (bpy) | Layered structure generated from hydrogen-bonded chains | rsc.org |

Interpenetration is a common phenomenon in MOFs, where two or more independent frameworks are entangled with each other without any covalent bonds between them. researchgate.netustc.edu.cn This can occur when the void space in a single framework is large enough to accommodate another identical network. Interpenetration can significantly impact the properties of a MOF, often reducing the pore size and surface area but enhancing the stability of the framework through van der Waals forces and other non-covalent interactions between the interpenetrated nets. researchgate.netustc.edu.cn

Hydrogen Bonding: Hydrogen bonds are ubiquitous in these structures. They can occur between the carboxylic acid groups of the H₃cpia ligands, between the ligands and coordinated or guest solvent molecules, and between the framework and ancillary ligands. O-H···O hydrogen bonds are particularly important in forming supramolecular assemblies, linking molecules into sheets or more complex 3D networks. researchgate.netnih.gov

The interplay of these non-covalent interactions, along with the primary coordination bonds, dictates the final supramolecular assembly and the properties of the material. The flexible nature of the H₃cpia ligand allows it to adopt conformations that maximize these favorable interactions, leading to the formation of stable and well-ordered crystalline materials.

Advanced Applications of 5 4 Carboxyphenoxy Isophthalic Acid Derived Materials

Catalytic and Photocatalytic Properties

The structural attributes of H₃cpia-based MOFs, such as high surface area, tunable porosity, and the presence of catalytically active metal centers, make them promising candidates for heterogeneous catalysis. researchgate.netnih.gov

Recently, a cobalt(II)-based MOF incorporating the 5-(4′-carboxylphenoxy) isophthalic acid (H₃L) ligand was synthesized and shown to be an efficient photocatalyst. researchgate.net This material, with a composition of [Co₂(µ₂-OH)(L)(bib)·H₂O·2DMA]n, exhibited an optical band gap of 3.68 eV. researchgate.net It was successfully used to photodegrade various antibiotics, showing exceptional efficiency for the degradation of nitrofurantoin. researchgate.net This demonstrates the potential of H₃cpia-derived MOFs in environmental remediation by breaking down persistent organic pollutants under light irradiation. hgxx.orgnih.gov

The catalytic activity in MOFs can originate from:

Coordinatively Unsaturated Metal Sites: Metal nodes that are not fully coordinated can act as Lewis acid sites to catalyze reactions.

Functional Organic Linkers: The H₃cpia ligand itself can be functionalized to introduce catalytic groups.

Encapsulated Species: The pores of the MOF can host catalytically active species like metal nanoparticles or enzymes.

Heterogeneous Catalysis Mediated by H₃cpia-MOFs/CPs

Metal-organic frameworks constructed using 5-(4-carboxyphenoxy)isophthalic acid (H₃cpia) serve as highly effective heterogeneous catalysts. Their crystalline nature, high surface area, and tunable porosity provide a solid-state platform for catalytic reactions, offering advantages over traditional homogeneous catalysts, such as ease of separation and reusability. nih.gov The versatility of H₃cpia allows for the creation of MOFs with specific functionalities, including Lewis and Brønsted acidity or basicity, which are crucial for a wide range of catalytic transformations. nih.gov

The catalytic activity of these materials stems from the accessible metal sites within the framework and the functional groups on the organic linker. nih.gov For instance, MOFs can be designed to possess open metal sites that act as Lewis acids, while the uncoordinated carboxyl groups of the H₃cpia ligand can provide Brønsted acidity. nih.gov This bifunctionality is a significant advantage in designing catalysts for complex multi-step reactions. nih.gov The diverse and modifiable topological structures of H₃cpia-based MOFs have made them a subject of extensive research in areas such as gas adsorption, chemical separation, and catalysis. researchgate.net

Photocatalytic Degradation of Organic Dyes Under Visible Light Irradiation

MOFs derived from H₃cpia and similar ligands have demonstrated significant potential in the photocatalytic degradation of organic pollutants, such as industrial dyes. researchgate.netresearchgate.net These materials can act as semiconductors, absorbing light to generate electron-hole pairs that initiate redox reactions, ultimately breaking down dye molecules into less harmful substances. mdpi.com The efficiency of these photocatalysts is often attributed to their high surface areas and the ability of the organic linkers to act as photosensitizers, capturing light and transferring energy to the metal clusters. mdpi.com

Recent studies have highlighted the use of MOFs for the degradation of dyes like methyl orange and rhodamine B. researchgate.net For example, a zinc-based MOF constructed with a similar ligand, 5-(bis(4-carboxybenzyl)amino)isophthalic acid, exhibited a bandgap of around 2.32 eV, enabling it to absorb visible light and show good photocatalytic activity for the degradation of methylene (B1212753) blue. researchgate.net The photocatalytic process involves the generation of reactive oxygen species that effectively decompose the organic dye molecules. mdpi.com The stability and reusability of these MOF-based photocatalysts are key advantages for practical applications in wastewater treatment. rsc.orgmdpi.com

Catalytic Efficacy in Specific Organic Transformations

The application of MOFs in facilitating specific organic reactions has been an area of active research. One notable example is the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction. MOFs can act as efficient heterogeneous catalysts for this transformation. For instance, aluminum-based MOFs, while not directly using H₃cpia, have been shown to catalyze the Knoevenagel condensation between benzaldehyde (B42025) and malononitrile (B47326) under mild conditions. rsc.org The catalytic activity in these systems is often attributed to the basic sites within the MOF structure, such as amino groups on the organic linkers. rsc.org

Furthermore, the Lewis acidic metal centers within MOFs can catalyze other important reactions. A cadmium-based MOF was found to be a bifunctional catalyst, promoting the base-catalyzed Knoevenagel condensation and the Lewis acid-catalyzed cyanosilylation of aldehydes. nih.gov The reusability of these catalysts has been demonstrated, with some MOFs maintaining their activity over multiple cycles. rsc.org

Mechanistic Investigations of Photocatalytic Processes

Understanding the mechanism of photocatalysis is crucial for designing more efficient materials. Density of States (DOS) calculations are a powerful computational tool used to investigate the electronic structure of MOFs and elucidate the photocatalytic mechanism. These calculations provide insights into the band gap, the nature of the conduction and valence bands, and the potential for charge separation and transfer.

In the context of photocatalysis, time-dependent density functional theory calculations have been employed to understand processes like photoinduced H₂ dissociation on metal clusters. nih.gov These studies reveal that the initial excitation often involves the creation of "hot electrons" within the metallic components. nih.gov The subsequent transfer of these energetic electrons to the antibonding orbitals of adsorbed molecules can lead to their dissociation. nih.gov This fundamental understanding of charge transfer dynamics is critical for optimizing the photocatalytic performance of MOF-based materials. nih.govsciepublish.com

Gas Adsorption and Separation Capabilities

The porous nature of MOFs derived from this compound and its analogs makes them promising candidates for gas adsorption and separation applications. Their high surface area and tunable pore sizes can be tailored to selectively adsorb specific gas molecules.

Carbon Dioxide (CO₂) Capture and Adsorption Performance

The capture of carbon dioxide is a critical area of research for mitigating climate change. MOFs have emerged as promising materials for CO₂ adsorption due to their high porosity and the potential for introducing specific functionalities that enhance CO₂ uptake. nih.gov For example, a microporous manganese(II) MOF demonstrated selective adsorption of CO₂ over nitrogen, a crucial feature for post-combustion CO₂ capture. nih.gov This selectivity is attributed to the interactions between CO₂ molecules and the N- and O-donor ligands within the MOF's channels. nih.gov

Similarly, two new MOFs based on a derivative of H₃cpia, 5-((4-carboxypyridin-2-yl)oxy)isophthalic acid, also exhibited selective CO₂ gas adsorption. rsc.org The ability to design MOFs with specific pore environments that favor CO₂ interaction is a key advantage in developing next-generation carbon capture technologies. researchgate.net

Methodologies for Gravimetric and Volumetric Gas Adsorption Studies

The performance of MOFs for gas adsorption is typically evaluated using gravimetric and volumetric methods. researchgate.net These techniques are used to construct adsorption isotherms, which show the amount of gas adsorbed by the material at different pressures and a constant temperature. researchgate.net

Gravimetric methods directly measure the change in mass of the adsorbent material as it takes up the gas. researchgate.net High-pressure gravimetric analyzers equipped with magnetic suspension balances are highly accurate and widely used in gas storage research for MOFs. This method allows for the determination of both the equilibrium adsorption capacity and the kinetics of adsorption.

Volumetric methods , such as those using a Sieverts apparatus, measure the amount of gas adsorbed by monitoring the pressure change in a calibrated volume. rsc.org In this technique, a known amount of gas is introduced into a chamber containing the adsorbent, and the pressure drop is used to calculate the adsorbed quantity. rsc.org Both volumetric and gravimetric techniques are essential for characterizing the gas storage potential of new MOF materials. researchgate.netuclouvain.be

| Parameter | Gravimetric Method | Volumetric Method |

| Principle | Measures the change in mass of the adsorbent. researchgate.net | Measures the change in pressure of the gas phase. researchgate.net |

| Apparatus | Magnetic suspension balance. | Sieverts apparatus. rsc.org |

| Key Measurement | Mass uptake. researchgate.net | Pressure change in a known volume. rsc.org |

| Advantages | High accuracy, direct measurement of adsorbed amount. | Well-established and widely used. rsc.org |

Proton Conductivity in H₃cpia-based Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) constructed using the this compound (H₃cpia) ligand are a promising class of materials for proton-conducting applications, which are critical for technologies like proton exchange membrane fuel cells (PEMFCs). nih.govchemistryviews.org The inherent designability of MOFs allows for the creation of ordered, porous structures that can be tailored to facilitate efficient proton transport. researchgate.net

Mechanisms of Proton Conduction within MOF Frameworks

Proton conduction in MOFs primarily occurs through two established mechanisms: the Grotthuss mechanism and the Vehicle mechanism. researchgate.net

Grotthuss Mechanism: This mechanism involves the "hopping" of protons along a hydrogen-bonded network. A proton from a hydronium ion or an acidic group can transfer to an adjacent water molecule, which in turn releases one of its protons to the next molecule in the chain. This creates a cascade of proton transfers through the network. researchgate.net The efficiency of the Grotthuss mechanism is highly dependent on the formation of continuous and well-ordered hydrogen-bonding pathways within the MOF channels. rsc.org A low activation energy for proton transfer, such as the record-low 0.04 eV observed in the MFM-300(Cr)·SO₄(H₃O)₂ MOF, is characteristic of this mechanism. acs.orgnih.gov

Vehicle Mechanism: In this process, protons are transported by diffusing molecular "vehicles" such as hydronium ions (H₃O⁺) or ammonia (B1221849) ions (NH₄⁺). researchgate.net The proton remains attached to its carrier molecule as it moves through the pores of the framework. This mechanism is more common when the hydrogen-bonding network is less extensive or disrupted. It is generally associated with a higher activation energy compared to the Grotthuss mechanism. nih.gov

The presence of guest molecules, particularly water and ammonia, is often crucial for facilitating proton transport. Water molecules can fill the pores of the MOF, forming extensive hydrogen-bonded networks that serve as pathways for proton hopping. rsc.orgacs.org Similarly, introducing ammonia can significantly enhance proton conductivity by creating new hydrogen-bonding networks and increasing the concentration of proton carriers (NH₄⁺). nih.govresearchgate.net The removal or exchange of certain guest molecules can also dramatically alter conductivity; for instance, removing guest dimethylacetamide (DMA) molecules from one MOF increased its proton conductivity by 110 times by allowing for more effective water-mediated pathways. rsc.orgresearchgate.net

Influence of H₃cpia Ligand Conformation and Framework Topology on Proton Transport Pathways

The structural characteristics of the H₃cpia ligand and the resulting framework topology play a critical role in defining the pathways for proton transport.

The conformation of the H₃cpia ligand, which possesses a flexible ether linkage, can significantly influence the final three-dimensional structure of the MOF. For example, a similar flexible tetracarboxylate ligand was shown to adopt either a flat or a twisted conformation, leading to vastly different polymeric architectures. rsc.org A twisted conformation can result in interpenetrated diamondoid networks, while a flatter conformation can produce structures with wide, accessible channels. rsc.org The size and connectivity of these channels are paramount for proton transport, as they must be large enough to accommodate charge carriers and guest molecules like water, but narrow enough to ensure continuous hydrogen-bonding networks. chemistryviews.org

Framework topology dictates the arrangement of pores and linkers, which in turn affects catalytic activity and ion transport. researchgate.net Different topologies (e.g., csq, ftw, scu) result in varying densities of active sites and affect the alignment of linkers, which can either facilitate or hinder the formation of efficient proton conduction pathways. researchgate.net Studies on various MOFs have shown that confinement within smaller pores can be advantageous for high proton conductivity, suggesting that an optimal pore size exists for a given surface functionalization. chemistryviews.org The strategic design of MOFs using ligands like H₃cpia allows for the potential control over these topological features to maximize proton transport efficiency. army.milosti.gov

Measurement Techniques for Proton Conductivity (e.g., AC Impedance Spectroscopy)

The primary technique used to measure the proton conductivity of MOFs is Alternating Current (AC) Impedance Spectroscopy . acs.orgkoreascience.kr This method involves applying a small, oscillating voltage across a sample of the material over a range of frequencies and measuring the resulting current.

The data is typically visualized in a Nyquist plot, which graphs the imaginary part of the impedance against the real part. researchgate.net The plot for a proton conductor often shows a semicircle at high frequencies, corresponding to the bulk resistance of the material, and a "tail" at low frequencies, related to electrode polarization. The bulk resistance (R) can be extracted from the intercept of the semicircle with the real axis.

The proton conductivity (σ) is then calculated using the following equation: σ = L / (R × A) where:

L is the thickness of the sample pellet.

R is the bulk resistance obtained from the Nyquist plot.

A is the cross-sectional area of the pellet.

Measurements are performed under controlled temperature and relative humidity (RH) conditions, as proton conductivity in MOFs is highly dependent on the presence of water molecules. koreascience.krresearchgate.net By analyzing the impedance data, researchers can determine key parameters like conductivity values and the activation energy of the conduction process, providing insight into the underlying transport mechanism. researchgate.net

Investigation of Magnetic Properties

Coordination polymers and MOFs derived from poly-carboxylate ligands like H₃cpia can exhibit interesting magnetic properties, arising from the interactions between metal ion centers mediated by the organic linker.

Variable Temperature Magnetic Susceptibility Measurements

A key experimental technique to probe the magnetic behavior of these materials is variable-temperature magnetic susceptibility measurement . This involves measuring the degree to which a material is magnetized in an applied magnetic field at various temperatures, typically from room temperature down to very low temperatures (e.g., 2 K).

The data is often presented as a plot of χT versus T, where χ is the magnetic susceptibility and T is the temperature. The shape of this curve provides information about the nature of the magnetic interactions between the metal ions:

Paramagnetism: If the metal centers are magnetically isolated, χT remains constant as temperature decreases, until very low temperatures where it drops due to zero-field splitting effects.

Antiferromagnetic (AFM) Coupling: If neighboring metal ions tend to align their spins in opposite directions, χT decreases as the temperature is lowered. This is a common interaction observed in many coordination polymers. researchgate.netresearchgate.netepa.govrsc.org

Ferromagnetic (FM) Coupling: If neighboring spins tend to align in the same direction, χT increases as the temperature is lowered.

By fitting the experimental data to theoretical models, researchers can quantify the strength of the magnetic exchange interaction (J) between the metal centers.

Observation of Ferromagnetic and Metamagnetic Behaviors in H₃cpia-Coordination Polymers

In coordination polymers constructed from H₃cpia and similar ligands, a range of magnetic phenomena can be observed. While simple antiferromagnetic coupling is common, more complex behaviors can emerge depending on the specific metal ion and the geometry of the coordination environment.

For instance, a cobalt(II) coordination polymer was found to exhibit spin-canting antiferromagnetic ordering . researchgate.net This occurs when the spins in an antiferromagnetically ordered material are not perfectly antiparallel but are slightly tilted (canted) with respect to each other. This canting results in a weak net magnetic moment, leading to a form of weak ferromagnetism.

Metamagnetism is another complex magnetic behavior that could potentially be observed in such systems. A metamagnetic material is one that is antiferromagnetic at low applied magnetic fields but undergoes a transition to a ferromagnetic-like state when the applied magnetic field exceeds a certain critical value. This transition is often sharp and reversible. While direct reports of metamagnetism in H₃cpia-based MOFs are not prominent in the reviewed literature, the structural complexity and potential for competing magnetic interactions within these frameworks make them candidates for such advanced magnetic phenomena.

The magnetic properties of these materials are highly sensitive to the choice of metal ion and the specific coordination mode of the H₃cpia ligand, which dictates the distances and angles between magnetic centers, thereby controlling the nature and strength of the magnetic coupling. rsc.orgrsc.org

Theoretical and Computational Investigations of 5 4 Carboxyphenoxy Isophthalic Acid Systems

Computational Chemistry Studies on H₃cpia and its Coordination Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for studying the electronic properties of molecules and materials. nih.gov It is particularly well-suited for systems like H₃cpia-based MOFs due to its favorable balance of computational cost and accuracy in describing electron correlation effects. nih.gov DFT calculations are employed to elucidate the electronic structure, the nature of chemical bonds, and the reactive behavior of the H₃cpia ligand and its metal complexes.

In a typical DFT study, various exchange-correlation functionals are tested to find the most suitable one for the system. For hybrid materials, such as organic-inorganic perovskites, it has been shown that non-local functionals that account for van der Waals interactions are crucial for accurately describing the system's properties. rsc.org For H₃cpia, DFT can be used to analyze:

Electronic Properties : Calculations can reveal the distribution of electron density, identifying electron-rich and electron-poor regions. This is critical for understanding how the ligand will interact with metal cations. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides the HOMO-LUMO gap, a key indicator of the molecule's chemical reactivity and electronic excitation properties.

Bonding Analysis : DFT helps in characterizing the bonds within the H₃cpia ligand itself and, more importantly, the coordinate bonds formed between its carboxylate groups and metal centers. By analyzing bond orders, bond lengths, and vibrational frequencies, researchers can quantify the strength and nature of these interactions. For instance, DFT can distinguish between covalent and ionic contributions to the metal-ligand bond.

Interaction Energies : A significant application of DFT is the calculation of interaction energies, such as the binding energy between the H₃cpia ligand and a metal cluster. nih.gov This information is vital for predicting the thermodynamic stability of the resulting MOF structure.

| DFT Application | Information Gained | Relevance to H₃cpia Systems |

| Electronic Structure Calculation | HOMO/LUMO energies, electron density distribution, partial atomic charges. | Predicts reactivity, potential for charge transfer, and optical properties of the ligand and its MOFs. |

| Geometry Optimization | Optimized bond lengths, bond angles, and conformation of the ligand. | Provides the most stable structure of the H₃cpia molecule and its coordination complexes. |

| Vibrational Analysis | Calculated infrared and Raman spectra. | Helps in the interpretation of experimental spectroscopic data and confirms the coordination mode of the carboxylate groups. |

| Bonding Analysis | Characterization of metal-ligand bonds. | Elucidates the nature and strength of the interactions holding the MOF framework together. researchgate.net |

Molecular Dynamics Simulations for Ligand-Metal Interactions and Framework Dynamics

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a system over time. MD simulations solve Newton's equations of motion for a group of interacting atoms, providing insight into the flexibility of the H₃cpia ligand and the dynamic behavior of the entire MOF framework. academie-sciences.fr

MD simulations are crucial for understanding:

Framework Flexibility : The H₃cpia ligand possesses a degree of conformational flexibility due to the ether linkage. MD simulations can explore the range of motion of the ligand within a crystal lattice, which influences the framework's response to external stimuli like pressure and temperature. This is particularly important for understanding phenomena like "breathing" in flexible MOFs.

Ligand-Metal Interaction Dynamics : MD can simulate the vibrations and fluctuations of the coordinate bonds between the carboxylate groups of H₃cpia and the metal ions. This helps in assessing the stability of the metal-ligand interface and the robustness of the framework.

Guest-Host Interactions : For porous MOFs derived from H₃cpia, MD simulations are invaluable for studying the diffusion and interaction of guest molecules (e.g., gases, solvents) within the pores. This is essential for predicting and understanding the material's performance in applications like gas storage and separation.

Structural Transitions : By simulating the system under different temperatures, MD can be used to study temperature-induced phase transitions or the thermal stability of the MOF, predicting the temperature at which the framework might collapse. Studies on silicate (B1173343) glasses have shown that MD can reveal structural transitions from flexible to rigid states. academie-sciences.frias.ac.in

Advanced Topological Analysis of H₃cpia-derived Networks

The intricate three-dimensional structures of MOFs derived from H₃cpia can be simplified and classified using the principles of topology. This approach, central to reticular chemistry, deconstructs the complex atomic arrangement into a set of nodes and linkers, revealing the underlying network topology.

Application of Graph Theory in Reticular Chemistry for Network Classification

Graph theory is the mathematical foundation for the topological analysis of MOFs. frontiersin.org In this context, the MOF structure is represented as a graph where the nodes (vertices) are the metal clusters (Secondary Building Units, SBUs) and the linkers (edges) are the organic ligands, in this case, H₃cpia. researchgate.net This simplification allows for the classification of complex frameworks into a finite number of underlying nets.

The process involves:

Identifying SBUs and Linkers : The metal ions and their immediate coordination environment are grouped into SBUs, and the H₃cpia molecule acts as the linker connecting these SBUs.

Determining Connectivity : The number of points of extension from the SBU and the ligand determines their connectivity (degree). The H₃cpia ligand, with its three carboxylate groups, typically acts as a 3-connecting linker. The metal SBU can have various connectivities depending on the coordination number and geometry of the metal ion.

Topological Symbol Assignment : The resulting network is compared to a database of known topologies, such as the Reticular Chemistry Structure Resource (RCSR), and assigned a topological symbol. ucl.ac.uk This symbol, like fcu (face-centered cubic) or dia (diamond), provides a concise and unambiguous description of the network's connectivity.

For example, different metal ions and reaction conditions can lead to H₃cpia-based MOFs with distinct topologies.

| Metal Ion | SBU | Ligand Connectivity | Resulting Topology | Topological Symbol |

| Copper (Cu²⁺) | Paddle-wheel [Cu₂(COO)₄] | 3 | Trinodal (4,4,4)-connected | Not specified |

| Cobalt (Co²⁺) | Tetranuclear [Co₄(COO)₆(μ₃-OH)₂] | 3 | 2D layered network | (3,6)-connected kgd |

| Zinc (Zn²⁺) | [Zn₂(CO₂)₄] | 3 | 3D network | crb |

| Cadmium (Cd²⁺) | Tetranuclear [Cd₄(CO₂)₈] | 3 | 3D network | {4¹¹.6¹⁵. 8²}{4⁵.6}{4⁶} |

Data compiled from studies on similar carboxylate-based ligands. researchgate.netrsc.org

Computational Prediction and Elucidation of Novel Network Topologies

Beyond classifying known structures, computational methods are increasingly used to predict new, undiscovered network topologies that could be formed from a given ligand like H₃cpia. rsc.org This predictive power accelerates the discovery of new materials with desired properties.

Computational prediction involves:

Enumeration of Feasible Nets : Algorithms can systematically generate all possible network topologies based on the geometry of the building blocks (the H₃cpia ligand and a chosen metal SBU).

Energy Calculations : The predicted structures are then subjected to energy minimization calculations (often using force fields derived from DFT or experimental data) to assess their thermodynamic feasibility. The most stable, low-energy structures are considered prime candidates for experimental synthesis.

Property Prediction : By combining topological prediction with methods like Grand Canonical Monte Carlo (GCMC) simulations, researchers can predict the properties (e.g., gas uptake capacity, selectivity) of these hypothetical MOFs. This allows for the in silico screening of thousands of potential structures to identify the most promising ones for a specific application.

Future Perspectives and Emerging Research Directions for 5 4 Carboxyphenoxy Isophthalic Acid Materials

Rational Design Strategies for H₃cpia-based Advanced Functional Materials

The future development of materials derived from 5-(4-carboxyphenoxy)isophthalic acid hinges on the ability to move beyond serendipitous discovery to a more rational, function-driven design approach. rsc.org This involves a molecular-level understanding of how the choice of building blocks—the H₃cpia ligand and metal ions—dictates the final properties of the material.

A primary strategy involves the careful selection of metal nodes. The coordination geometry and Lewis acidity of the metal ion play a crucial role in determining the resulting framework's topology and stability. For instance, using different metal ions like copper (Cu²⁺) and cobalt (Co²⁺) with a modified H₃cpia ligand under similar reaction conditions can lead to vastly different architectures: a 3D framework with 1D channels versus a 2D layered network, respectively. rsc.org This choice directly impacts functionality, yielding materials with distinct gas adsorption selectivities and magnetic properties. rsc.orgresearchgate.net Research has shown that combining H₃cpia derivatives with various metal ions such as Zn(II), Mn(II), Cd(II), and Pb(II) produces frameworks with diverse topologies and functionalities, including photocatalysis and antiferromagnetic behavior. researchgate.net

Another key design element is the modification of the H₃cpia ligand itself. Introducing additional functional groups to the ligand's backbone can imbue the final material with specific properties. This "de novo linker installation strategy" allows for the creation of multicomponent MOFs with enhanced stability and performance. rsc.org For example, incorporating flexible side chains or rigid N-donor auxiliary ligands can alter the connectivity and porosity of the network, influencing its application in areas like fluorescence sensing or the photocatalytic degradation of pollutants. researchgate.net The inherent flexibility of the ether linkage in the H₃cpia backbone is also a critical design parameter, allowing the ligand to adapt to the coordination preferences of different metal ions, leading to a wide array of structural possibilities.

Integration of H₃cpia-MOFs/CPs into Hybrid and Multicomponent Systems

To unlock new applications and enhance performance, researchers are increasingly integrating H₃cpia-based MOFs and CPs with other classes of materials to form hybrid and multicomponent systems. nih.govmdpi.com This strategy combines the crystalline porosity and tunable nature of the MOF/CP with the unique properties of the secondary component, such as conductivity, catalytic activity, or processability. nih.gov

One major direction is the creation of mixed-matrix membranes (MMMs), where H₃cpia-based MOF particles are embedded as fillers within a polymer matrix. nih.gov Such hybrids aim to combine the high selectivity of the MOF with the mechanical robustness and processability of the polymer, creating advanced materials for gas separation and carbon capture. nih.govmdpi.com A key challenge in this area is ensuring interfacial compatibility between the MOF filler and the polymer matrix to prevent defects and ensure optimal performance. nih.gov

Another approach is the encapsulation of functional species, such as nanoparticles or enzymes, within the pores of an H₃cpia framework. The MOF acts as a protective shell and size-selective gate, while the encapsulated guest performs a specific function, like catalysis. A forward-looking strategy involves using H₃cpia-based frameworks as sacrificial templates. Through processes like pyrolysis or calcination, the ordered structure of the MOF can be used to create highly porous carbons or metal oxides with tailored morphologies and high surface areas for applications in energy storage and electrocatalysis.

Furthermore, the hybridization of H₃cpia-MOFs with other porous organic polymers (POPs), such as covalent organic frameworks (COFs) or conjugated microporous polymers (CMPs), offers a pathway to materials with enhanced thermal stability and electronic conductivity. nih.govmdpi.com These MOF-POP hybrids hold potential as next-generation materials for advanced separation processes, biochemical sensing, and photocatalysis. nih.gov

Addressing Challenges in Scalable Synthesis and Long-Term Stability of H₃cpia-based Frameworks

For H₃cpia-based materials to transition from laboratory curiosities to real-world applications, two major hurdles must be overcome: scalable synthesis and long-term stability.

Scalable Synthesis: Traditional solvothermal batch synthesis methods, while effective at the lab scale, are often difficult to scale up due to long reaction times, high solvent use, and potential for batch-to-batch variability. researchgate.net Future research must focus on developing more efficient and sustainable synthetic routes. Continuous flow chemistry is a promising alternative that can offer higher space-time yields, better reproducibility, and safer operation. researchgate.netnih.gov This method has been successfully used to scale up the production of certain MOFs, achieving production rates of several kilograms per hour, and could be adapted for H₃cpia-based systems. nih.gov Developing "green" synthesis methods that use environmentally benign solvents, reduce energy consumption, and minimize waste is another critical research direction. researchgate.net

Long-Term Stability: The long-term chemical and thermal stability of H₃cpia-based frameworks is paramount for practical use, especially in applications involving exposure to moisture, acidic, or basic conditions. mdpi.com The degradation of MOFs often occurs through the hydrolysis of the metal-ligand coordination bonds. mdpi.com Strategies to enhance stability are a key focus of current research. One approach is to use high-valency metal ions (like Zr⁴⁺ or Cr³⁺) which form stronger coordination bonds with the carboxylate groups of the H₃cpia ligand. rsc.org Another strategy is to create interpenetrated frameworks or introduce stabilizing pillars within the pores to reinforce the structure. mdpi.com Functionalizing the ligand to make the framework more hydrophobic can also protect the coordination bonds from water attack. For example, a zinc-based MOF derived from a tetracarboxylic acid ligand related to H₃cpia demonstrated good thermal stability up to 285 °C. researchgate.net Understanding the degradation mechanisms under specific operational conditions will be crucial for designing next-generation H₃cpia materials with the robustness required for industrial and environmental applications.

Interactive Data Tables

Table 1: Examples of H₃cpia-Derivative-Based Metal-Organic Frameworks and Their Functionalities

| Compound Formula | Ligand | Metal Ion(s) | Architecture | Key Functionalities | Reference |

| [Cu₁.₅(L)(H₂O)]·2H₂O | 5-((4-carboxypyridin-2-yl)oxy)isophthalic acid | Cu²⁺ | 3D trinodal (4,4,4)-connected framework | Selective CO₂ gas adsorption over CH₄, Antiferromagnetic exchange | rsc.org |

| [Co₄(L)₂(CH₃CN)(OH)₂(H₂O)₄]·3H₂O | 5-((4-carboxypyridin-2-yl)oxy)isophthalic acid | Co²⁺ | 2D layered network, (3,6)-connected kgd topology | Antiferromagnetic exchange | rsc.org |

| [Zn₂L]ₙ | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Zn²⁺ | 3D 2-nodal 6-connected net | Photocatalytic dye degradation, Thermal stability (to 285 °C) | researchgate.net |

| [Mn(H₂L)(H₂O)]ₙ | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Mn²⁺ | 3D 4-connected net | Photocatalytic dye degradation, Weak antiferromagnetic interaction | researchgate.net |

| [Cd(H₂L)(H₂O)₂]ₙ·nH₂O | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Cd²⁺ | 2D 3,3-connected net | Photocatalytic dye degradation | researchgate.net |

| [Pb₂L(H₂O)]ₙ·3nH₂O·nDMF | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Pb²⁺ | 3D 5-connected net | Photocatalytic dye degradation | researchgate.net |

Q & A

Q. What are the optimal laboratory methods for synthesizing 5-(4-Carboxyphenoxy)isophthalic acid?

Synthesis typically involves multi-step condensation reactions. Key considerations include:

- Reaction Conditions : Use aromatic nucleophilic substitution under controlled pH (e.g., alkaline conditions) to attach the phenoxy group to the isophthalic acid backbone.

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Purification : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) ensures high purity, monitored via HPLC (>98% purity threshold) .

- Safety : Follow protocols for handling corrosive reagents (e.g., carboxylic acid derivatives) as outlined in safety data sheets .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., phenoxy vs. carboxyl groups). Use DMSO-d6 as a solvent due to the compound’s low solubility in chloroform .

- FT-IR : Detect characteristic peaks for carboxyl (1700–1720 cm) and ether (1250 cm) functional groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding supramolecular behavior .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (e.g., argon) at −20°C to prevent oxidation or hydrolysis .

- Handling : Use desiccants (e.g., silica gel) in storage environments to avoid moisture absorption, which can degrade crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when varying solvent systems for this compound?

- Statistical Analysis : Apply factorial design of experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). For instance, a 2 factorial design identifies interactions between solvent polarity and reaction time .

- Data Validation : Cross-reference results with computational models (e.g., COMSOL Multiphysics simulations) to predict solvent effects on reaction kinetics .

- Literature Comparison : Compare yields with structurally similar compounds (e.g., 4-Hydroxyisophthalic acid) to identify anomalies in solvent compatibility .

Q. What computational approaches are used to model the supramolecular assembly of this compound?

- Molecular Dynamics (MD) : Simulate hydrogen-bonded networks using software like GROMACS, focusing on carboxyl-carboxyl and carboxyl-phenoxy interactions .

- AI-Driven Optimization : Integrate machine learning (ML) with COMSOL to predict crystal packing motifs and optimize synthesis conditions for desired polymorphs .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate molecular geometry with stability in self-assembled systems .

Q. What strategies are recommended for studying the compound’s role in hydrogen-bonded networks?

- X-ray Diffraction : Resolve 3D hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) in single crystals to map intermolecular interactions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of hydrogen-bonded frameworks by monitoring mass loss during heating (e.g., 25–300°C) .

- Comparative Studies : Synthesize analogs (e.g., 5-(Pyridin-4-yl)isophthalic acid) to evaluate how substituent electronegativity affects network dimensionality .

Q. How can researchers design experiments to investigate the compound’s catalytic activity in esterification reactions?

- Kinetic Studies : Use in situ FT-IR to track ester formation rates under varying acid concentrations and temperatures .

- Catalyst Screening : Test metal-organic frameworks (MOFs) incorporating the compound as a ligand to enhance substrate activation .

- Mechanistic Probes : Employ isotopic labeling (e.g., O in carboxyl groups) to trace proton transfer pathways .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals and databases like Reaxys or SciFinder for structural validation .

- Contradiction Management : Cross-validate experimental results with computational models and consult domain experts via academic forums .

- Safety Compliance : Adhere to GHS guidelines for lab handling, including emergency protocols for skin/eye exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.